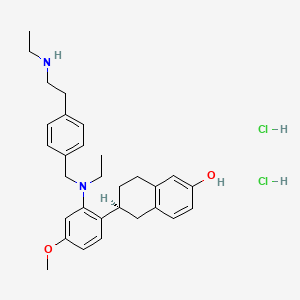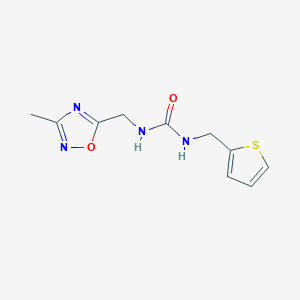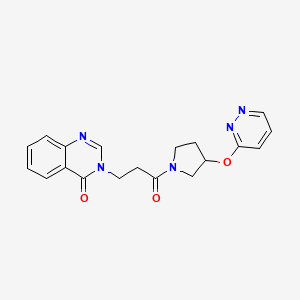
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C24H33N5O2 and its molecular weight is 423.561. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis typically involves the construction of the 1H-1,2,3-triazole core via a cycloaddition reaction between an azide and an alkyne, often facilitated by copper catalysts. The subsequent steps involve the formation of the piperidine ring and attachment of the cyclopentyl and propanamide groups. These steps usually require precise temperature control, use of organic solvents like dichloromethane, and catalysts such as palladium.
Industrial production methods: : Industrial synthesis may scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. The use of automated synthesisers and stringent quality control measures are essential to manage the complex multi-step synthesis process efficiently.
Análisis De Reacciones Químicas
Types of reactions: : This compound can undergo various reactions, including:
Oxidation: : Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: : Often involving hydrogenation over palladium or platinum catalysts.
Substitution: : Halogenation, amination, or alkylation reactions can modify different parts of the molecule.
Common reagents and conditions: : Reagents like lithium aluminum hydride for reduction, or halogenating agents like thionyl chloride for substitutions, are commonly used.
Major products: : The main products from these reactions vary based on the functional groups targeted. For instance, oxidation might yield carboxylic acids or ketones, while substitution reactions often produce new derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: : It's used as a building block in complex organic synthesis.
Biology: : Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: : Investigated for its potential in developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: : Used in the development of novel materials with specific desired properties.
Mecanismo De Acción
The compound exerts its effects primarily by binding to specific molecular targets such as enzymes or receptors. The 1H-1,2,3-triazole moiety is known for its bioisosteric properties, often mimicking natural substrates in biological systems.
Molecular targets and pathways: : It could inhibit or activate enzymes, disrupt protein-protein interactions, or modulate signaling pathways. Detailed studies often reveal its binding affinity and specificity to particular biological targets, providing insights into its mechanism of action.
Comparación Con Compuestos Similares
Similar compounds
3-cyclopentyl-N-(1-(1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)propanamide
Uniqueness: : The compound's unique structural elements, like the cyclopentyl group and the specific positioning of the 3,5-dimethylphenyl and 1H-1,2,3-triazole moieties, contribute to its distinctive biological activity and chemical reactivity. Comparatively, its analogs might show varying degrees of efficacy and side effects, often due to subtle differences in their structures.
This compound represents a remarkable fusion of structural complexity and potential functional versatility, making it a subject of ongoing research across multiple scientific domains.
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-13-18(2)15-21(14-17)29-16-22(26-27-29)24(31)28-11-9-20(10-12-28)25-23(30)8-7-19-5-3-4-6-19/h13-16,19-20H,3-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDTUIWPYTDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/new.no-structure.jpg)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2734307.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[4-(pentyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2734312.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)

![6-Benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2734317.png)
